Atracurium dioxalate
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Overview
Description
Atracurium dioxalate is a non-depolarizing neuromuscular blocking agent primarily used as an adjunct to general anesthesia. It facilitates endotracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation . This compound competes with acetylcholine for binding sites at the neuromuscular junction, effectively inhibiting neuromuscular transmission without inducing receptor conformational changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atracurium dioxalate involves several steps. One common method includes reacting tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent. This intermediate is then reacted with pentanediol under alkali catalysis, followed by reaction with oxalic acid addition salts to prepare the final product . The process avoids the synthesis of a difficult intermediate, making it simpler and more cost-effective .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high purity and yield. The use of alkali catalysis and oxalic acid addition salts is crucial in achieving the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Atracurium dioxalate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing critical roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce different oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in compounds with altered functional groups .
Scientific Research Applications
Atracurium dioxalate has a wide range of scientific research applications:
Mechanism of Action
Atracurium dioxalate exerts its effects by competitively binding to cholinergic receptor sites on the motor end-plate, antagonizing the neurotransmitter action of acetylcholine . This binding inhibits neuromuscular transmission, leading to muscle relaxation. The compound undergoes Hofmann elimination, a non-enzymatic process that breaks down this compound into inactive metabolites . This mechanism is independent of renal or hepatic function, making it advantageous in patients with compromised organ function .
Comparison with Similar Compounds
Similar Compounds
Cisatracurium oxalate: A stereoisomer of atracurium dioxalate with similar neuromuscular blocking properties.
Atracurium besylate: Another form of atracurium with similar clinical applications but different salt form.
Vecuronium bromide: A non-depolarizing neuromuscular blocking agent with a different chemical structure but similar clinical use.
Uniqueness
This compound is unique due to its specific mechanism of action involving Hofmann elimination, which allows for predictable and consistent breakdown independent of organ function . This property makes it particularly useful in clinical settings where patients may have compromised renal or hepatic function .
Properties
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N2O12.C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHJROIKMLEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H68N2O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64228-78-0 |
Source
|
Record name | 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 2,2′-(1,5-pentanediyl) ester, ethanedioate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64228-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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